molecular formula C5H7NO2 B079106 5-Ethoxyoxazole CAS No. 15031-12-6

5-Ethoxyoxazole

Cat. No. B079106
CAS RN: 15031-12-6
M. Wt: 113.11 g/mol
InChI Key: BNMZAQRFVVJHOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-ethoxyoxazoles has been efficiently achieved via the aza-Wittig reaction. This process involves the reaction of iminophosphorane with acyl chloride in the presence of triethylamine, leading to the formation of 5-ethoxyoxazoles or 2-acylamino propanoates. Further, reactions of 5-alkoxyoxazole with triphenyphosphine produce iminophosphoranes, which upon a tandem aza-Wittig reaction with isocyanate or carbon disulfide, generate oxazolo[3,2-c]quinazolines in satisfactory yields (Huang, Nie, & Ding, 2009).

Molecular Structure Analysis

The molecular structure of 5-ethoxyoxazole plays a crucial role in its reactivity and the types of chemical reactions it can undergo. Its structure allows for the formation of complex molecules through various synthetic routes, including cascade reactions and regioselective syntheses. For example, a cascade reaction involving arynes and 5-ethoxyoxazoles leads to the synthesis of 9-alkyl/aryl tritylones through a series of cycloaddition and hydrolytic ring cleavage reactions (Garg, Upreti, & Singh, 2022).

Chemical Reactions and Properties

5-Ethoxyoxazole undergoes various chemical reactions that highlight its versatility as a synthetic building block. For instance, its involvement in the regioselective synthesis of 5-aminooxazoles via Cp*Co(III)-catalyzed formal [3 + 2] cycloaddition demonstrates the compound's capability to engage in complex synthetic pathways under mild conditions (Han et al., 2017).

Scientific Research Applications

  • Synthesis of 5-Ethoxyoxazoles and Oxazolo[3,2-c]quinazolines : 5-Ethoxyoxazoles were synthesized using the aza-Wittig reaction, leading to the creation of oxazolo[3,2-c]quinazolines, which could have potential applications in medicinal chemistry (Huang, Nie, & Ding, 2009).

  • Mechanism of Diene Synthesis with 5-Alkoxyoxazoles : This study explored the reaction of 5-ethoxyoxazole with β-acetylacrylic acid and its ethyl ester, contributing to the understanding of the heterodiene synthesis mechanism involving oxazoles (Drobinskaya et al., 1970).

  • Trifluoromethylated Pyridine Derivatives Synthesis : 5-Ethoxyoxazole derivatives underwent cycloaddition reactions with trifluoromethyl alkenes, leading to the formation of trifluoromethyl-substituted pyridine systems, demonstrating potential applications in the synthesis of complex organic molecules (Sandford, Wilson, & Timperley, 2004).

  • Synthesis of Polysubstituted 3-Hydroxypyridines : 5-Ethoxyoxazoles were used in hetero-Diels-Alder reactions to generate polysubstituted 3-hydroxypyridine scaffolds, which are valuable in pharmaceutical and organic chemistry (Sabot et al., 2012).

  • Cascade Reaction for Synthesis of Tritylones : A study demonstrated the use of 5-ethoxyoxazoles in a cascade reaction with arynes to synthesize tritylones, indicating its utility in complex organic syntheses (Garg, Upreti, & Singh, 2022).

  • Antiallergic Activity in Pharmaceuticals : Research on antiallergic 9-oxo-1H,9H-benzopyrano[2,3-d]-v-triazoles highlighted the potential role of 5-ethoxyoxazole-derived compounds in developing antiallergic medications (Buckle et al., 1983).

  • HIV-1 Inhibition Studies : Compounds derived from 5-ethoxyoxazole were evaluated for their activity against HIV-1, demonstrating the compound's potential in antiviral research (Larsen et al., 1999).

Future Directions

Oxazole derivatives, including 5-Ethoxyoxazole, continue to be a focus of research due to their diverse biological activities . Future research may focus on the synthesis of more biologically active and less toxic derivatives of oxazoles .

properties

IUPAC Name

5-ethoxy-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-7-5-3-6-4-8-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMZAQRFVVJHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318284
Record name 5-Ethoxyoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxyoxazole

CAS RN

15031-12-6
Record name NSC328212
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Ethoxyoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
三木卓一, 松尾泰介 - Journal of Synthetic Organic Chemistry, Japan, 1973 - jstage.jst.go.jp
4- Carboxymethyl- 5- ethoxyoxazole … 4- Carboxymethyl- 5- ethoxyoxazole … 5- ethoxyoxazole (a) で得られた5- ethoxy-4- ethoxycarbonylrnethyloxazole 10gお …
Number of citations: 3 www.jstage.jst.go.jp
T MATSUO, T MIKI - Chemical and Pharmaceutical Bulletin, 1972 - jstage.jst.go.jp
The Diels-Alder reaction of 4-carboxymethyl-5-ethoxyoxazole(I) was investigated. First, the mechanism and the stereochemistry of the adducts in the course of the Diels-Alder reaction …
Number of citations: 16 www.jstage.jst.go.jp
T Afshari, M Mohsennia, MR Sameti - Structural Chemistry, 2021 - Springer
The mechanism and the selectivity of Diels-Alder (DA) reaction between 2,4–dimethyl–5–ethoxyoxazole (DE 4) and ethyl 4,4,4–trifluorocrotonate (ET 5) at 298 K in the presence of …
Number of citations: 1 link.springer.com
SL Corrao, MJ Macielag, IJ Turchi - The Journal of Organic …, 1990 - ACS Publications
… 2-Methyl-5-ethoxyoxazole-4-carboxylic Acid. Ethyl 2methyl-5-ethoxyoxazole-4-… of the 2-methyl-4-(chlorocarbonyl)-5-ethoxyoxazole. A small sample was recrystallized from benzene for …
Number of citations: 24 pubs.acs.org
G Sandford, I Wilson, CM Timperley - Journal of fluorine chemistry, 2004 - Elsevier
… Cycloaddition reactions between 5-ethoxyoxazole derivatives [2,4-dimethyl 5-ethoxyoxazole and 4-methyl 5-ethoxyoxazole] and various trifluoromethyl alkenes [ethyl 4,4,4-…
Number of citations: 22 www.sciencedirect.com
B Fischer, A Hassner, JL Wolk - actachemscand.org
… 2-(4-Bromobutyl)-5-ethoxyoxazole 1 reacts with ethyl carbazate and isocyanate nucleophiles in an unexpected manner to give N-substituted piperidines and an unsymmetrical dimer. A …
Number of citations: 0 actachemscand.org
T Naito, K Ueno, M Sano, Y Omura, I Itoh, F Ishikawa - Tetrahedron Letters, 1968 - Elsevier
… We now report a new method of preparing a pyridoxine analog, 2-methyl-3-hydroxypyridine-4,5-dicarboxaldehyde (V) by the Diels-Alder reaction of 4-methyl-5-ethoxyoxazole (I) with 2,5…
Number of citations: 11 www.sciencedirect.com
BAJ OHNSEN, K UNDHEIM - Acta Chem. Scand. B, 1983 - actachemscand.org
… The reaction between 4-methyl-5ethoxyoxazole 3 and acrylic acid was exothermic and was over as soon as the mixing was completed. The product was purified by recrystallization from …
Number of citations: 0 actachemscand.org
A SSAAAASSMSS - Acta Chem. Scand. B, 1983
Number of citations: 0
WR BOON, HC CARRINGTON… - … of the XVth …, 1947 - International Metalworkers' …
Number of citations: 0

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